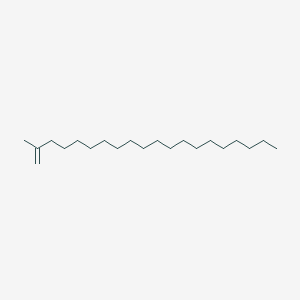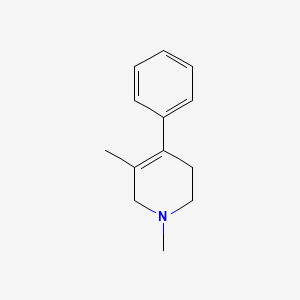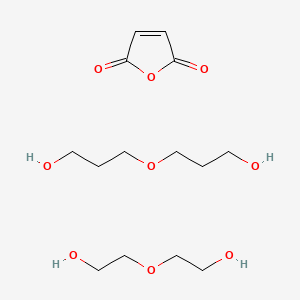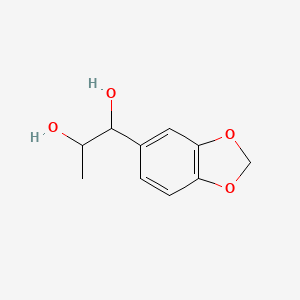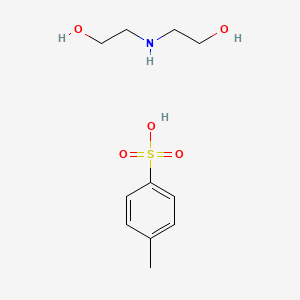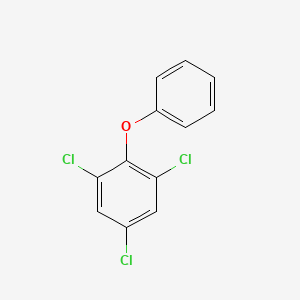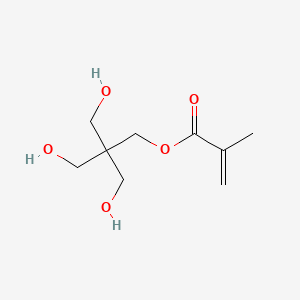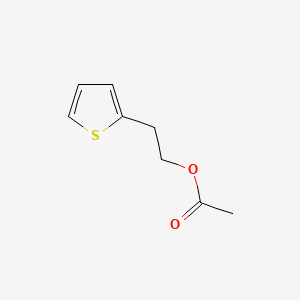
3,4,5,6-Tetramethylocta-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetramethylocta-3,5-dien-2-one is an organic compound with the molecular formula C12H20O. It is a hydrocarbon derivative characterized by the presence of multiple methyl groups and a conjugated diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethylocta-3,5-dien-2-one typically involves the alkylation of a suitable precursor with methyl groups. One common method includes the use of a Grignard reagent, where the precursor is reacted with methylmagnesium bromide under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reactions, and the process is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetramethylocta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetramethylocta-3,5-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetramethylocta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5,6-Tetramethylpyran-2-one: A structurally related compound with a pyran ring instead of a diene system.
3,4,5,6-Tetramethylcyclohex-2-en-1-one: Another similar compound with a cyclohexene ring.
Uniqueness
3,4,5,6-Tetramethylocta-3,5-dien-2-one is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system.
Eigenschaften
CAS-Nummer |
84682-16-6 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+ |
InChI-Schlüssel |
FRZSBCAQKUEFDA-BNFZFUHLSA-N |
Isomerische SMILES |
CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C |
Kanonische SMILES |
CCC(=C(C)C(=C(C)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




